molecular formula C5H5NO4 B1261491 N-formylmaleamic acid

N-formylmaleamic acid

Cat. No.: B1261491
M. Wt: 143.1 g/mol
InChI Key: HSKSAKBZUITULZ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-formylmaleamic acid is the N-formyl derivative of maleamic acid. It derives from a maleic acid. It is a conjugate acid of a N-formylmaleamate.

Scientific Research Applications

1. Role in Bacterial Metabolism of Nicotinic Acid

N-formylmaleamic acid is identified as a probable intermediate in the bacterial metabolism of nicotinic acid. This finding, primarily based on studies of bacterial oxidation processes, suggests a significant role of this compound in microbial biochemical pathways. Synthesis of this compound has been achieved through photoisomerization of its transisomer, N-formylfumaramic acid, highlighting its synthetic accessibility and potential for further biochemical studies (Behrman, 1957); (Behrman, 1976).

2. Involvement in Nicotinic Acid Degradation

Further research into nicotinic acid metabolism revealed that this compound undergoes hydrolysis via a deformylase enzyme in certain bacterial strains, such as Pseudomonas putida. This finding is critical for understanding the biochemical pathways involved in nicotinic acid degradation and offers insights into the enzymatic processes governing this pathway (Jiménez et al., 2008); (Behrman, 2008).

3. Insights into Dioxygenase and Deformylase Reactions

Studies on the metabolism of nicotinic acid have shown that this compound is a product of dioxygenase reactions and is further processed by deformylase enzymes. This discovery provides valuable information on the specific roles of these enzymes in metabolic pathways and their potential applications in biotechnological processes, such as the detoxification of environmental pollutants (Jiménez et al., 2008).

4. Potential Applications in Synthetic Chemistry

The compound has been implicated in various synthetic processes, including the preparation of maleimido acids and maleoyl derivatives of peptides. These applications demonstrate the versatility of this compound in synthetic organic chemistry and its potential in developing novel compounds for various industrial and pharmaceutical purposes (Keller & Rudinger, 1975).

5. Biological Activity in Plant Growth

This compound derivatives have been shown to influence plant growth. This suggests potential applications in agriculture, particularly in growth regulation and crop management, underscoring the compound's biological significance beyond microbial metabolism (Riddell et al., 1962).

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.1 g/mol

IUPAC Name

(Z)-4-formamido-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1-

InChI Key

HSKSAKBZUITULZ-UPHRSURJSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)NC=O

SMILES

C(=CC(=O)O)C(=O)NC=O

Canonical SMILES

C(=CC(=O)O)C(=O)NC=O

Synonyms

N-formylmaleamic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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